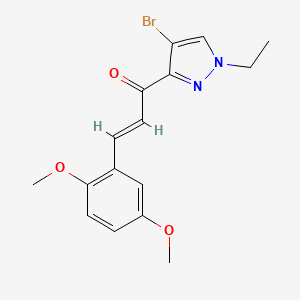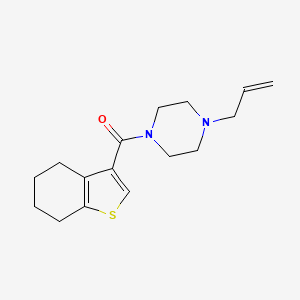
1-(4-methylbenzoyl)-4-(piperidin-1-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound "1-(4-methylbenzoyl)-4-(piperidin-1-ylsulfonyl)piperazine" belongs to a class of organic compounds that involve piperazine as a core structural feature. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties.
Synthesis Analysis
The synthesis of similar piperazine derivatives involves multi-step chemical reactions, starting from basic building blocks such as bromobenzhydryl methyl ether, piperidone, and subsequent cyclization and N-dealkylation steps. These methods are reflective of the synthetic routes that may be applied to our compound of interest (Bauer et al., 1976).
Molecular Structure Analysis
Molecular structure analysis of similar compounds shows varied conformations and intermolecular interactions, such as hydrogen bonding and aromatic π–π stacking, which contribute to the compound's stability and reactivity (Mahesha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives often include nucleophilic substitution and cyclization. The functional groups present in these compounds, such as sulfonyl and benzoyl moieties, significantly influence their chemical behavior and interactions with biological targets (Sadeghzadeh et al., 2014).
Physical Properties Analysis
The physical properties, including crystallization and solubility, of piperazine derivatives can be determined through X-ray crystallography and solubility studies. These properties are crucial for understanding the compound's behavior in various solvents and conditions (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the compound's molecular structure. Studies on related compounds have shown that the presence of specific substituents can affect their binding affinity and interaction with biological molecules, providing insights into their potential pharmacological activities (Shim et al., 2002).
properties
IUPAC Name |
(4-methylphenyl)-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-15-5-7-16(8-6-15)17(21)18-11-13-20(14-12-18)24(22,23)19-9-3-2-4-10-19/h5-8H,2-4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFYXMWJMWXVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5485008.png)
![3-{2-[2-(4-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5485013.png)

![N-(2-methoxyethyl)-1'-[(5-methylisoxazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5485035.png)
![N-{3-(4-ethoxyphenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5485042.png)
![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5485048.png)
![2-ethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5485058.png)
![3-methoxy-N-{4-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5485061.png)


![1-(4-biphenylyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5485079.png)
![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B5485084.png)
![N-{5-[(cyclopropylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B5485087.png)
![N-[1,1-bis(hydroxymethyl)propyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5485093.png)